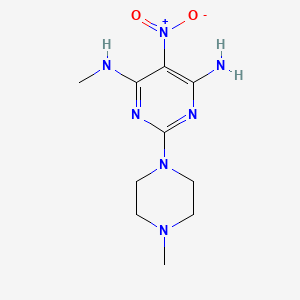N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
CAS No.: 442556-02-7
Cat. No.: VC5758552
Molecular Formula: C10H17N7O2
Molecular Weight: 267.293
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 442556-02-7 |
|---|---|
| Molecular Formula | C10H17N7O2 |
| Molecular Weight | 267.293 |
| IUPAC Name | 4-N-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C10H17N7O2/c1-12-9-7(17(18)19)8(11)13-10(14-9)16-5-3-15(2)4-6-16/h3-6H2,1-2H3,(H3,11,12,13,14) |
| Standard InChI Key | PKHLXUFAZRWDCB-UHFFFAOYSA-N |
| SMILES | CNC1=NC(=NC(=C1[N+](=O)[O-])N)N2CCN(CC2)C |
Introduction
Chemical Structure and Molecular Properties
Core Structure and Functional Groups
The compound features a pyrimidine ring substituted with three distinct functional groups:
-
Nitro group (-NO₂) at position 5, which confers electron-withdrawing properties and influences reactivity.
-
4-Methylpiperazin-1-yl group at position 2, a heterocyclic amine known to enhance solubility and biological activity in pharmaceutical agents.
-
Methyl group (-CH₃) at the N4 position, which modulates steric and electronic effects on the pyrimidine core .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₈O₂ |
| Molecular Weight | 310.33 g/mol |
| IUPAC Name | N4-Methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine |
The molecular formula was derived by analyzing substituent contributions:
-
Pyrimidine core (C₄H₄N₂) + 4-methylpiperazine (C₅H₁₁N₂) + nitro group (NO₂) + methyl group (CH₃).
Spectroscopic Characteristics
While experimental data for this specific compound are unavailable, analogous nitro-pyrimidines exhibit:
-
UV-Vis Absorption: Strong absorbance near 270–300 nm due to π→π* transitions in the aromatic system .
-
NMR Signatures: Distinct peaks for methyl groups (δ 2.3–2.5 ppm in ¹H NMR) and piperazine protons (δ 3.1–3.4 ppm) .
Synthesis and Industrial Production
Synthetic Routes
The synthesis likely involves a multi-step sequence:
-
Pyrimidine Core Formation: Condensation of guanidine derivatives with β-diketones or β-keto esters to form the 4,6-diaminopyrimidine scaffold.
-
Nitration: Introduction of the nitro group at position 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .
-
Piperazine Substitution: Nucleophilic aromatic substitution at position 2 with 4-methylpiperazine in polar aprotic solvents (e.g., DMF) at 80–100°C.
-
N4 Methylation: Treatment with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Industrial Scalability
Key challenges include:
-
Purification: Chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.
-
Yield Optimization: Continuous flow reactors could improve nitro group introduction, which often suffers from side reactions in batch processes .
Chemical Reactivity and Derivatives
Reduction of the Nitro Group
The nitro group can be reduced to an amine (-NH₂) using:
-
Catalytic Hydrogenation: H₂/Pd-C in ethanol (60°C, 12 h).
-
Chemical Reduction: SnCl₂/HCl or Na₂S₂O₄, yielding 5-aminopyrimidine derivatives.
Substitution Reactions
-
Piperazine Modification: The 4-methylpiperazine group undergoes alkylation or acylation to introduce diverse side chains.
-
N4 Demethylation: HBr/acetic acid cleaves the methyl group, enabling further functionalization .
Physicochemical Properties
Comparison with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume